Melting Point Differentiation: 2-Bromo-6-methoxy-1-indanone vs. Closest Positional and Functional Analogs
The melting point of 2-bromo-6-methoxy-1-indanone is 62–63 °C, placing it in a clearly differentiated thermal window compared to the parent 6-methoxy-1-indanone (107–111 °C) and the positional isomer 5-bromo-6-methoxy-1-indanone (150–155 °C) . The 2-bromo-1-indanone analog (lacking the 6-methoxy group) melts at 33–38 °C, substantially lower [1]. This 62–63 °C melting point allows solid handling at ambient temperature without cold-chain requirements while remaining compatible with standard recrystallization protocols.
| Evidence Dimension | Melting point (solid-state thermal property) |
|---|---|
| Target Compound Data | 62–63 °C |
| Comparator Or Baseline | 6-Methoxy-1-indanone: 107–111 °C; 2-Bromo-1-indanone: 33–38 °C; 5-Bromo-6-methoxy-1-indanone: 150–155 °C |
| Quantified Difference | 45–49 °C lower than 6-methoxy-1-indanone; 24–30 °C higher than 2-bromo-1-indanone; 87–93 °C lower than 5-bromo-6-methoxy-1-indanone |
| Conditions | Standard melting point determination (capillary method); data sourced from supplier Certificates of Analysis and technical datasheets |
Why This Matters
A melting point in the 62–63 °C range facilitates straightforward solid handling, storage, and purification without the need for refrigeration, while being sufficiently high to avoid low-melting-point handling challenges (oily residue, cold storage requirements) that affect the 33–38 °C 2-bromo-1-indanone analog.
- [1] Capot Chemical Co. 2-Bromo-1-indanone (CAS 1775-27-5), mp 33-38 °C, Purity 98% (HPLC). Technical Datasheet. View Source
